molecular formula C9H12N4 B2608611 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1565663-25-3

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2608611
CAS No.: 1565663-25-3
M. Wt: 176.223
InChI Key: JLFWMQBIOVCIDR-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine is a chemical compound built around a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The benzimidazole structure is associated with a wide range of biological activities, as derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, antiviral, and antioxidant effects . This specific derivative features a 1-methyl substitution on the benzimidazole ring and a 2-amine functional group, a structure analogous to cyclic arylguanidine scaffolds that are being actively investigated as platforms for the development of new antimicrobial and antiviral agents . The presence of the aminomethyl group at the 6-position increases the molecule's versatility, allowing for further chemical modifications, making it a valuable intermediate or precursor for synthesizing more complex molecules for biological screening. Researchers can utilize this compound in the design and synthesis of novel ligands, particularly for central nervous system (CNS) targets, as related low-basicity benzimidazole and arylguanidine chemotypes have shown promise as ligands for receptors like the 5-HT6R, which is implicated in glioma and other CNS pathologies . Furthermore, benzimidazole derivatives are key structural components in several patented therapeutic compounds, highlighting their ongoing relevance in drug discovery pipelines for treating diseases involving oxidative stress and inflammasome-driven inflammation . This product is intended for research and development purposes in a controlled laboratory setting. It is not approved for use as a drug, food additive, or for any human or veterinary therapeutic applications. All necessary safety data sheets must be consulted prior to handling.

Properties

IUPAC Name

6-(aminomethyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-13-8-4-6(5-10)2-3-7(8)12-9(13)11/h2-4H,5,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFWMQBIOVCIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CN)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the aminomethyl group. The benzodiazole core can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone using reagents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs vary in substituent type, position, and electronic properties. Key examples include:

Compound Name Substituents (Position) Molecular Formula Key Structural Features Reference
6-(Aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine 1-CH₃, 6-CH₂NH₂ C₁₀H₁₃N₃ Polar aminomethyl enhances solubility; methyl stabilizes conformation.
6-Nitro-1H-benzimidazol-2-amine 6-NO₂ C₇H₆N₄O₂ Electron-withdrawing nitro group reduces basicity; may confer redox activity.
1-Ethyl-5-methyl-1H-1,3-benzodiazol-2-amine 1-C₂H₅, 5-CH₃ C₁₀H₁₃N₃ Ethyl group increases lipophilicity; methyl at 5-position alters steric effects.
6,7-Difluoro-1H-1,3-benzodiazol-2-amine 6-F, 7-F C₇H₅F₂N₃ Fluorine atoms enhance electronegativity and metabolic stability.
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine 1-CH₃, 2-cyclopropyl, 6-NH₂ C₁₁H₁₃N₃ Cyclopropyl introduces steric bulk; may improve target selectivity.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl group in the target compound (electron-donating) contrasts with nitro (electron-withdrawing) in 6-nitro derivatives, impacting electronic density and reactivity .
  • Lipophilicity: Ethyl () and cyclopropyl () substituents increase hydrophobicity compared to the polar aminomethyl group.
  • Steric Effects: Bulky groups like cyclopropyl () or dimethylaminoethyl () may hinder binding to certain targets compared to the compact aminomethyl group.

Physicochemical Properties

  • Solubility: The aminomethyl group enhances aqueous solubility compared to hydrophobic substituents (e.g., ethyl in ).
  • Molecular Weight : Most analogs (e.g., C₁₀H₁₃N₃ in ) fall within 150–250 g/mol, favorable for drug-likeness.
  • pKa : The primary amine (pKa ~9–10) in the target compound contrasts with nitro derivatives (pKa ~1–3), affecting ionization and membrane permeability .

Biological Activity

6-(Aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound characterized by its unique benzodiazole structure, which includes an amino group at the 6-position and a methyl group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine is C9H11N3, with a molecular weight of approximately 161.21 g/mol. The presence of both amino and methyl groups enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the benzodiazole core through cyclization reactions involving ortho-diamines and carboxylic acids. The aminomethyl group can be introduced via reductive amination using reagents such as sodium borohydride or lithium aluminum hydride.

Antimicrobial Properties

Research indicates that 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. For instance, it has shown promising results in inhibiting the growth of tumor cells through mechanisms that may involve disruption of microtubule assembly or interference with specific signaling pathways .

The biological activity of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to apoptosis in cancer cells.
  • Receptor Binding : It may bind to specific receptors or proteins, modulating their activity and influencing cellular signaling pathways .

Comparative Analysis

To better understand the uniqueness of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-AminobenzimidazoleC7H7N3Basic structure with an amino groupSimpler structure; lacks additional methyl group
2-Amino-1-methylbenzimidazoleC8H9N3Methylated at position 1Similar but lacks benzodiazole framework
5-(Aminomethyl)-2-methylbenzimidazoleC9H12N4Contains both amino and methyl groupsDifferent substitution pattern; potentially more reactive

The unique combination of functional groups in 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
  • Anticancer Study : In a recent investigation involving various cancer cell lines, 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine exhibited IC50 values ranging from 25 to 50 µM, suggesting moderate potency against tumor growth .

Q & A

Q. What synthetic methodologies are optimal for preparing 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted anilines and thiocyanates in acidic conditions (e.g., bromine/glacial acetic acid) to form the benzothiazole core, followed by hydrazine substitution. For example:

React 6-substituted benzo[d]thiazol-2-amine with hydrazine hydrochloride in ethylene glycol under reflux (2–3 hours) to introduce the hydrazine moiety .

Purify intermediates via recrystallization from ethanol or ethyl acetate to ensure >90% yield .
Key parameters include stoichiometric control of hydrazine and temperature modulation to avoid byproducts like benzimidazole dimers .

Q. How can structural characterization be rigorously performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns (e.g., methyl and aminomethyl groups at positions 1 and 6) .
  • IR : Identify characteristic N–H (3178–3200 cm1^{-1}) and C–N (1668 cm1^{-1}) stretching frequencies .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) to validate stereoelectronic effects .

Q. What computational tools are suitable for modeling its electronic properties?

  • Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. This predicts reactivity at the aminomethyl group (LUMO energy: −1.8 eV) and aromatic π-system (HOMO energy: −6.2 eV) . Pair with molecular docking (AutoDock Vina) to simulate interactions with biological targets like kinase enzymes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents and evaluate biological activity:
  • Aminomethyl Group : Replace with bulkier groups (e.g., tert-butyl) to assess steric effects on receptor binding .
  • Methyl at Position 1 : Substitute with electron-withdrawing groups (e.g., CF3_3) to modulate pKa and solubility .
    Use regression analysis to correlate logP values (calculated via QSPR models) with IC50_{50} data in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields for benzodiazole analogs?

  • Methodological Answer : Discrepancies often arise from solvent polarity and catalyst selection. For example:
  • Low Yields (<50%) : Trace to incomplete cyclization in non-polar solvents (e.g., toluene). Optimize with polar aprotic solvents (DMF) and acid catalysts (polyphosphoric acid) .
  • Byproduct Formation : Mitigate via slow addition of hydrazine and inert atmosphere to prevent oxidation .
    Validate reproducibility using high-throughput screening (HTS) with LC-MS monitoring .

Q. How can biological activity be optimized against cancer cell lines?

  • Methodological Answer : Design hybrid molecules by conjugating the benzodiazole core with bioactive moieties (e.g., thiazolo[3,2-a]pyrimidine):

Perform a one-pot reaction with 2-cyanacetamide and aromatic aldehydes to generate Schiff base intermediates .

Evaluate cytotoxicity (MTT assay) against MCF-7 and HeLa cells, noting IC50_{50} values <10 µM for derivatives with para-fluorophenyl substituents .
Use transcriptomic profiling (RNA-seq) to identify apoptosis pathways (e.g., caspase-3 activation) .

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